molecular formula C8H6N6O4 B14600043 4-Nitrophenyl 2H-tetrazol-5-ylcarbamate CAS No. 60309-09-3

4-Nitrophenyl 2H-tetrazol-5-ylcarbamate

Cat. No.: B14600043
CAS No.: 60309-09-3
M. Wt: 250.17 g/mol
InChI Key: WKQFTRLDRBIETJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrophenyl 2H-tetrazol-5-ylcarbamate is a chemical compound known for its unique structure and diverse applications in various fields of science and industry. This compound features a nitrophenyl group attached to a tetrazole ring via a carbamate linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 4-Nitrophenyl 2H-tetrazol-5-ylcarbamate typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-nitrophenyl chloroformate with an appropriate tetrazole derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature . This method provides a straightforward and efficient route to the desired compound.

Chemical Reactions Analysis

4-Nitrophenyl 2H-tetrazol-5-ylcarbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and catalysts like palladium for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Nitrophenyl 2H-tetrazol-5-ylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 2H-tetrazol-5-ylcarbamate involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication . This inhibition disrupts bacterial cell division and growth, making it a potential antimicrobial agent.

Comparison with Similar Compounds

4-Nitrophenyl 2H-tetrazol-5-ylcarbamate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its tetrazole ring, which imparts distinct chemical properties and reactivity compared to other nitrophenyl derivatives.

Properties

CAS No.

60309-09-3

Molecular Formula

C8H6N6O4

Molecular Weight

250.17 g/mol

IUPAC Name

(4-nitrophenyl) N-(2H-tetrazol-5-yl)carbamate

InChI

InChI=1S/C8H6N6O4/c15-8(9-7-10-12-13-11-7)18-6-3-1-5(2-4-6)14(16)17/h1-4H,(H2,9,10,11,12,13,15)

InChI Key

WKQFTRLDRBIETJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)NC2=NNN=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.